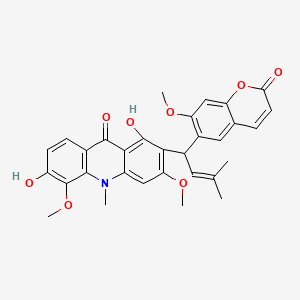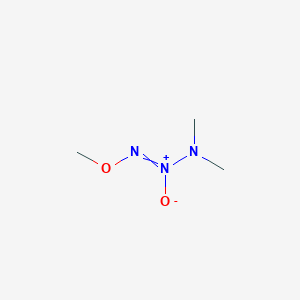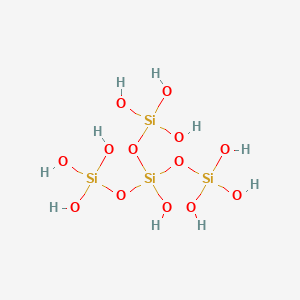![molecular formula C13H15N2+ B14291823 1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium CAS No. 113657-66-2](/img/structure/B14291823.png)
1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium core substituted with a vinyl group linked to a methylpyrrole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium typically involves the reaction of 1-methylpyrrole with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the vinyl linkage. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is typically conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridinium oxides.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium salts.
Applications De Recherche Scientifique
1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpyrrole: A simpler analog with a single methyl group on the pyrrole ring.
4-Vinylpyridine: Contains a vinyl group attached to the pyridine ring but lacks the methylpyrrole moiety.
N-Methylpyridinium: A pyridinium salt with a methyl group on the nitrogen atom.
Uniqueness
1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium is unique due to its combination of a pyridinium core with a vinyl-linked methylpyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
113657-66-2 |
|---|---|
Formule moléculaire |
C13H15N2+ |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
1-methyl-4-[2-(1-methylpyrrol-2-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H15N2/c1-14-10-7-12(8-11-14)5-6-13-4-3-9-15(13)2/h3-11H,1-2H3/q+1 |
Clé InChI |
XIMSKZCKWIRUSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C=CC2=CC=[N+](C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
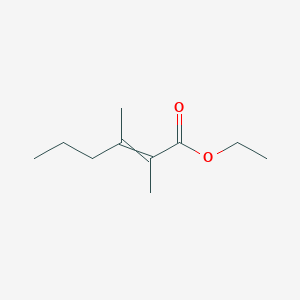
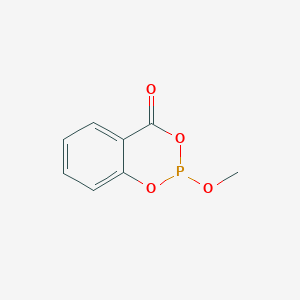

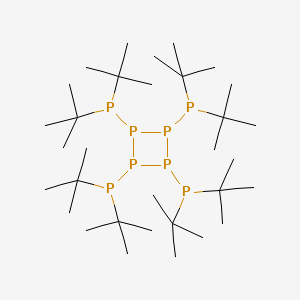
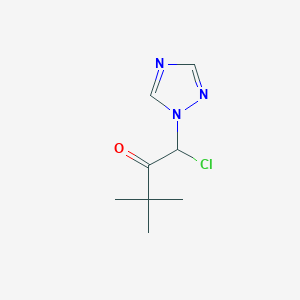

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)

